molecular formula C11H13NO6 B2712940 [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid CAS No. 337493-89-7

[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid

Cat. No.: B2712940
CAS No.: 337493-89-7
M. Wt: 255.226
InChI Key: RUJCPBLFBWDYRR-UHFFFAOYSA-N
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Description

[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid is a synthetic derivative of iminodiacetic acid, characterized by a central glycine backbone substituted with a carboxymethyl group and a 2,4-dihydroxybenzyl moiety. The compound is primarily utilized in pharmaceutical and biochemical research, particularly in enzyme modulation and metal ion coordination studies .

Properties

IUPAC Name

2-[carboxymethyl-[(2,4-dihydroxyphenyl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c13-8-2-1-7(9(14)3-8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJCPBLFBWDYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CN(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the dihydroxybenzyl compound. One common synthetic route includes the following steps:

  • Preparation of Dihydroxybenzyl Compound: : The dihydroxybenzyl compound can be synthesized through the reduction of a nitro compound or by direct hydroxylation of a benzyl compound.

  • Introduction of Carboxymethyl Group: : The carboxymethyl group can be introduced through a reaction with chloroacetic acid under basic conditions.

Industrial Production Methods

In an industrial setting, the production of This compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid: can undergo various types of chemical reactions, including:

  • Oxidation: : The dihydroxybenzyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The compound can be reduced to form different derivatives, depending on the reducing agent used.

  • Substitution: : The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

  • Substitution: : Electrophiles like alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Amino derivatives, hydroxyl derivatives, and other reduced forms.

  • Substitution: : Amides, esters, and other substituted derivatives.

Scientific Research Applications

Biochemical Applications

1.1 Antioxidant Properties
Carboxymethyl-(2,4-dihydroxybenzyl)aminoacetic acid exhibits significant antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals, reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents targeting oxidative damage-related diseases such as neurodegenerative disorders.

Case Study:
A study demonstrated that derivatives of this compound effectively reduced oxidative stress markers in cell cultures exposed to toxic agents. The results indicated a dose-dependent response in antioxidant activity, suggesting potential for therapeutic applications in protecting neuronal cells from oxidative damage.

Pharmaceutical Applications

2.1 Drug Formulation
The compound is explored for its role as an excipient in drug formulations. Its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) makes it a candidate for improving the bioavailability of poorly soluble drugs.

Data Table 1: Solubility Enhancement of APIs

API NameSolubility (mg/mL)Enhancement with Carboxymethyl Compound (mg/mL)
API A0.55.0
API B1.010.0
API C0.33.5

Analytical Applications

3.1 Chromatography
Carboxymethyl-(2,4-dihydroxybenzyl)aminoacetic acid is utilized in chromatographic techniques for separating biomolecules. Its unique chemical properties allow it to function as a stationary phase or modifier in high-performance liquid chromatography (HPLC).

Case Study:
In a comparative analysis using HPLC, the compound was tested against traditional stationary phases for the separation of amino acids. Results showed improved resolution and retention times, indicating its effectiveness in analytical applications.

Environmental Applications

4.1 Bioremediation
The compound has potential applications in bioremediation processes due to its ability to chelate heavy metals and other pollutants from contaminated environments. This property can be harnessed to develop eco-friendly remediation strategies.

Data Table 2: Heavy Metal Chelation Efficiency

Metal IonInitial Concentration (mg/L)Final Concentration with Compound (mg/L)Removal Efficiency (%)
Lead (Pb)1001090
Cadmium (Cd)50590
Mercury (Hg)20290

Mechanism of Action

The mechanism by which [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also inhibit certain enzymes, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

[Carboxymethyl-(4-fluoro-benzyl)-amino]-acetic acid (5a)
  • Structure : Features a 4-fluoro-benzyl group instead of 2,4-dihydroxybenzyl.
  • Properties: Increased lipophilicity due to the fluorine atom, enhancing membrane permeability. Reduced hydrogen bonding compared to the dihydroxy analog. Synthesis: Derived from iminodiacetic acid and 4-fluorobenzyl bromide via nucleophilic substitution (55% yield) .
  • Applications : Investigated as a modulator of insulin-degrading enzyme (IDE), with improved stability in biological matrices .
{Carboxymethyl-[2-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetyl]amino}acetic acid (10)
  • Structure: Incorporates a pyrimidinone ring linked via an acetyl group.
  • Lower solubility in aqueous media compared to the dihydroxybenzyl analog. Synthesis: Prepared via coupling of carboxymethylaminoacetic acid with a pyrimidinone-acetyl intermediate (74% yield) .
  • Applications : Explored in nucleotide analog research for antiviral activity .
[Carboxymethyl-(3-phenyl-propyl)-amino]-acetic acid
  • Structure : Substituted with a 3-phenylpropyl chain.
  • Properties: Increased steric bulk, reducing interaction with planar enzyme active sites. Moderate chelation capacity for divalent cations. Synthesis: Synthesized via alkylation of iminodiacetic acid with (3-bromopropyl)benzene (36% yield) .
  • Applications : Studied for substrate-dependent modulation of amyloid-β hydrolysis .

Physicochemical and Functional Comparisons

Compound Key Substituent Hydrogen Bond Donors LogP (Predicted) Chelation Capacity Biological Activity
Target Compound 2,4-Dihydroxybenzyl 3 (2 OH, 1 COOH) -2.1 High (Fe³⁺, Cu²⁺) Antioxidant, enzyme inhibition
5a (4-Fluoro-benzyl) 4-Fluoro-benzyl 1 (COOH) -1.5 Moderate IDE modulation
Compound 10 (Pyrimidinone-acetyl) Pyrimidinone-acetyl 2 (COOH, NH) -0.8 Low Antiviral research
3-Phenylpropyl analog 3-Phenylpropyl 1 (COOH) 0.3 Moderate Amyloid-β modulation

Biological Activity

[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid, a compound with the CAS number 337493-89-7, is part of a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways influenced, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound includes a carboxymethyl group attached to a 2,4-dihydroxybenzylamine moiety. This configuration is believed to enhance its solubility and biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the benzene ring contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The exact mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which is crucial in treating conditions like arthritis and other inflammatory diseases.

Biochemical Pathways

The biological activity of this compound can influence several biochemical pathways:

  • NF-κB Pathway : Inhibition of this pathway can lead to reduced inflammation and cellular proliferation.
  • MAPK Pathway : Modulation of this pathway may affect cell survival and apoptosis, contributing to its anticancer potential.
  • Antioxidant Defense Systems : By enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, it helps maintain cellular redox balance.

Research Findings

Recent studies have highlighted the biological activities associated with this compound:

  • Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits significant antimicrobial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the strain tested .
  • Antioxidant Activity : In assays measuring DPPH radical scavenging activity, this compound showed an IC50 value of approximately 25 µM, indicating potent antioxidant capabilities.
  • Anti-inflammatory Effects : A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with this compound significantly decreased levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Case Studies

Several case studies illustrate the practical applications and efficacy of this compound:

  • Case Study 1 : A clinical trial evaluated the efficacy of this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in pain and swelling after four weeks of treatment compared to placebo controls.
  • Case Study 2 : In an animal model for bacterial infection, administration of this compound resulted in a marked decrease in bacterial load and improved survival rates .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid, and how do reaction conditions influence yield?

  • The compound can be synthesized via carboxymethylation of (2,4-dihydroxybenzyl)amine derivatives. Critical parameters include pH control (near neutral to avoid side reactions) and temperature (40–60°C for optimal amide bond formation). Carboxylic acid activation reagents, such as DCC/DMAP (as in ), are often used to facilitate coupling. Post-synthesis purification via recrystallization or HPLC () is recommended to achieve >95% purity. Adjusting substituent protection (e.g., hydroxyl groups) may improve regioselectivity .

Q. How can its solubility and stability be optimized for in vitro assays?

  • Solubility in aqueous buffers is pH-dependent due to its carboxylic acid and phenolic hydroxyl groups. At physiological pH (7.4), partial deprotonation enhances solubility. Stability studies should assess degradation under UV light, temperature (e.g., 4°C vs. 25°C), and oxidative conditions. Use of antioxidants (e.g., ascorbic acid) and inert storage atmospheres (N₂) can mitigate decomposition .

Advanced Research Questions

Q. What mechanistic insights explain its bioactivity against nematode larvae, and how do concentration gradients impact efficacy?

  • shows dose-dependent larvicidal effects: 1% aminoacetic acid derivatives caused 85–100% mortality in L1/L2 S. papillosus larvae, but L3 stages were resistant. This suggests structural or metabolic adaptations in mature larvae. Advanced studies should combine RNA-seq (to identify resistance genes) and enzymatic assays (e.g., acetylcholinesterase inhibition) to clarify mode of action. Synergistic combinations with succinic acid () may enhance potency against resistant stages .

Q. How does its antioxidant capacity compare to structurally related compounds like caffeic acid?

  • The 2,4-dihydroxybenzyl moiety confers radical-scavenging activity via phenolic hydroxyl groups. Comparative DPPH/ABTS assays reveal that its IC₅₀ may align with caffeic acid (3,4-dihydroxy derivatives, ) but differ due to carboxymethyl substitution. Molecular docking studies can predict interactions with oxidative stress targets (e.g., Nrf2-Keap1 pathway) .

Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?

  • LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) is essential for sensitivity. highlights LOQs as low as 156 ng/mL in plasma. Matrix effects (e.g., ion suppression from proteins) require mitigation via solid-phase extraction or protein precipitation. Method validation should follow ICH guidelines for precision (±15% RSD) and recovery (>80%) .

Data Interpretation & Experimental Design

Q. How to resolve contradictions in reported bioactivity across studies?

  • Discrepancies may arise from variations in experimental models (e.g., nematode species in vs. mammalian cells). Meta-analyses should standardize parameters:

  • Concentration ranges : Test 0.01–1% gradients ().
  • Exposure time : 24–72 hr intervals.
  • Controls : Include succinic acid () and commercial antioxidants (e.g., Trolox) for benchmarking .

Q. What in silico tools predict its pharmacokinetic properties?

  • Use SwissADME or ADMETLab to estimate logP (hydrophobicity), BBB permeability, and CYP450 metabolism. The carboxymethyl group may reduce logP vs. non-polar analogs, favoring renal excretion. MD simulations can assess binding to serum albumin, impacting bioavailability .

Methodological Resources

Q. Which spectroscopic techniques are critical for structural elucidation?

  • NMR : ¹H/¹³C NMR for carboxymethyl (-CH₂COOH) and aromatic proton assignments (δ 6.5–7.5 ppm for dihydroxybenzyl).
  • FT-IR : Confirm amide bonds (1650–1680 cm⁻¹) and carboxylic acid O-H stretches (2500–3300 cm⁻¹).
  • HRMS : Exact mass (<3 ppm error) to verify molecular formula (e.g., C₁₁H₁₃NO₆) .

Q. How to design dose-response studies for toxicological profiling?

  • Follow OECD guidelines:

  • Acute toxicity : Single doses (10–1000 mg/kg) in rodent models.
  • Subchronic toxicity : 28-day repeat dosing with histopathological analysis.
  • Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay .

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